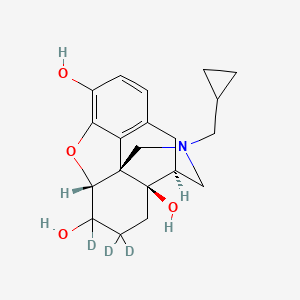
6-Naltrexol-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Naltrexol-d3 is a deuterated form of 6-Naltrexol, which is the primary urinary metabolite of Naltrexone. Naltrexone is an opioid receptor antagonist used primarily in the management of alcohol and opiate dependence . The deuterated form, this compound, is often used as an internal standard in various analytical methods due to its stability and distinct mass spectrometric properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Naltrexol-d3 typically involves the deuteration of 6-Naltrexol. This process can be achieved through catalytic hydrogenation using deuterium gas. The reaction conditions often include the use of a palladium or platinum catalyst under controlled temperature and pressure to ensure selective deuteration .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly used for quality assurance .
化学反应分析
Types of Reactions
6-Naltrexol-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound back to Naltrexone under specific conditions.
Reduction: The compound can be reduced to form other metabolites.
Substitution: Deuterium atoms in this compound can be replaced with hydrogen under certain conditions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Acidic or basic conditions can facilitate the exchange of deuterium with hydrogen.
Major Products Formed
The major products formed from these reactions include Naltrexone and other minor metabolites, depending on the reaction conditions and reagents used .
科学研究应用
6-Naltrexol-d3 is widely used in scientific research, particularly in:
Pharmaceutical Research: As an internal standard in the quantification of Naltrexone and its metabolites.
Forensic Analysis: Used in toxicology to monitor drug levels in biological samples.
Clinical Toxicology: Helps in the study of drug metabolism and pharmacokinetics.
Pain Prescription Monitoring: Assists in ensuring compliance with prescribed opioid treatments.
作用机制
6-Naltrexol-d3, like its non-deuterated counterpart, acts as an opioid receptor antagonist. It binds to the mu-opioid receptors, blocking the effects of endogenous opioids. This leads to the antagonization of most of the subjective and objective effects of opiates, including respiratory depression, miosis, euphoria, and drug craving .
相似化合物的比较
Similar Compounds
Naltrexone: The parent compound, used in the treatment of alcohol and opiate dependence.
Naloxone: Another opioid antagonist, used primarily in the treatment of opioid overdose.
6-Naltrexol: The non-deuterated form of 6-Naltrexol-d3, also a metabolite of Naltrexone.
Uniqueness
This compound is unique due to its deuterated nature, which provides distinct advantages in analytical applications. The presence of deuterium atoms enhances the stability and mass spectrometric properties, making it an ideal internal standard for various analytical methods .
属性
分子式 |
C20H25NO4 |
|---|---|
分子量 |
346.4 g/mol |
IUPAC 名称 |
(1R,5S,13R,17R)-3-(cyclopropylmethyl)-14,15,15-trideuterio-12-oxa-3-azapentacyclo[9.6.1.01,13.05,17.07,18]octadeca-7(18),8,10-triene-10,14,17-triol |
InChI |
InChI=1S/C20H25NO4/c22-14-4-3-12-7-13-9-21(8-11-1-2-11)10-19-16(12)17(14)25-18(19)15(23)5-6-20(13,19)24/h3-4,11,13,15,18,22-24H,1-2,5-10H2/t13-,15?,18-,19-,20+/m0/s1/i5D2,15D |
InChI 键 |
ZYAFTTGQPBNIRE-ZZQLOYNYSA-N |
手性 SMILES |
[2H]C1(C[C@]2([C@H]3CC4=C5[C@@]2(CN(C3)CC6CC6)[C@H](C1([2H])O)OC5=C(C=C4)O)O)[2H] |
规范 SMILES |
C1CC1CN2CC3CC4=C5C(=C(C=C4)O)OC6C5(C2)C3(CCC6O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















